molecular formula C15H15N3O2S B5521479 Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate

Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate

Cat. No.: B5521479
M. Wt: 301.4 g/mol
InChI Key: GAYQEODXQNYZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate is a chemical compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and material science. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using various analytical techniques such as elemental analysis, X-ray crystallography, and spectroscopic methods .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can disrupt the normal functioning of biological systems, resulting in antibacterial and anticancer effects .

Comparison with Similar Compounds

Methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate can be compared with other benzoyl thiourea derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-6-7-16-13(8-10)18-15(21)17-12-5-3-4-11(9-12)14(19)20-2/h3-9H,1-2H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYQEODXQNYZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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